molecular formula C15H19Cl2N3O2 B2735343 (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone CAS No. 2249111-99-5

(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone

Katalognummer B2735343
CAS-Nummer: 2249111-99-5
Molekulargewicht: 344.24
InChI-Schlüssel: PPBGQSOPXYAQBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone, also known as JNJ-40411813, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone involves the inhibition of PDE10A enzyme, which leads to an increase in the levels of cAMP and cGMP. This increase in secondary messengers results in the activation of downstream signaling pathways, which ultimately leads to the therapeutic effects of (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone.
Biochemical and Physiological Effects:
(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects in various disease conditions. It has been demonstrated to improve cognitive function in animal models of schizophrenia and Huntington's disease. It has also been shown to reduce motor deficits in animal models of Parkinson's disease. Additionally, (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone has been shown to exhibit anti-inflammatory properties in animal models of multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone in lab experiments is its potent and selective inhibition of PDE10A enzyme. This allows for the specific targeting of downstream signaling pathways, which can lead to more accurate and reliable results. However, one of the limitations of using (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone is its relatively low solubility, which can make it challenging to administer in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for the research on (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone. One potential application is in the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. Additionally, (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone may have potential therapeutic applications in the treatment of Parkinson's disease and multiple sclerosis. Further research is also needed to investigate the safety and efficacy of (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone in humans.

Synthesemethoden

(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone is synthesized through a multistep process that involves the reaction of 4,6-dichloro-3-pyridinecarboxylic acid with 1-(2-hydroxycyclopentyl)piperazine in the presence of a coupling agent. The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent to yield the final product.

Wissenschaftliche Forschungsanwendungen

(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent and selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of intracellular signaling pathways. This inhibition leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in various cellular processes.

Eigenschaften

IUPAC Name

(4,6-dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-11-8-14(17)18-9-10(11)15(22)20-6-4-19(5-7-20)12-2-1-3-13(12)21/h8-9,12-13,21H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBGQSOPXYAQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CCN(CC2)C(=O)C3=CN=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.